trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Description
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS: 77628-51-4) is a heterocyclic compound featuring a fused imidazo-thiazole core with a methyl group at the 6-position and a carboxylic acid substituent at the 5-position. Its molecular formula is C₇H₆N₂O₂S, with a molecular weight of 182.20 g/mol . This compound has garnered attention in medicinal chemistry due to its role as a precursor for anti-tuberculosis (TB) agents. For instance, derivatives of this scaffold, such as ND-12025 (a 2,6-dimethyl analog), have demonstrated potent activity against Mycobacterium tuberculosis by targeting pantothenate synthase, a critical enzyme in bacterial Coenzyme A biosynthesis .
Synthetic routes often involve bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate followed by coupling with chiral auxiliaries or amines .
Properties
CAS No. |
1007875-80-0 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thiazole-First Approach via α-Haloketone Alkylation
This method involves sequential thiazole synthesis, alkylation, and cyclization (Figure 1):
Step 1: Synthesis of 2-Aminothiazole-5-carboxylate
Ethyl 2-aminothiazole-5-carboxylate is prepared via:
-
Hantzsch thiazole synthesis : Reaction of thiourea with α-chloro-β-ethoxyacrylamide under acidic conditions.
Step 2: Alkylation with 2-Chloro-1-(methyl)ethanone
The aminothiazole undergoes N-alkylation using 2-chloro-1-(methyl)ethanone:
Step 3: Cyclization to Imidazo[2,1-b]thiazole
Intramolecular cyclization forms the fused ring system:
Step 4: Ester Hydrolysis
Saponification converts the ester to the carboxylic acid:
Table 1. Optimization of Alkylation-Cyclization Steps
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 90–100°C | +15–20% |
| Solvent | DMF | +25% vs. THF |
| Reaction Time | 4 hours | Max yield |
Groebke-Blackburne-Bienaymé Multicomponent Reaction
Microwave-assisted multicomponent reactions enable rapid assembly of the imidazo-thiazole core:
-
Reactants :
-
2-Aminothiazole-5-carboxylic acid
-
Methylglyoxal (as methyl group source)
-
Isocyanide (tert-butyl isocyanide)
-
-
Conditions :
Mechanistic Insight :
Oxidative Cyclization of Thioamide Precursors
A chemoselective method avoiding organometallic intermediates:
-
α-Bromination of β-Ethoxyacrylamide :
-
Thiazole Formation with Thiourea :
-
Methyl Group Introduction :
Critical Analysis of Methodologies
Table 2. Comparative Efficiency of Synthetic Routes
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Thiazole-first | 4 | 48–52% | High |
| Multicomponent | 1 | 82% | Moderate |
| Oxidative Cyclization | 3 | 65–70% | High |
Key Findings :
-
Multicomponent reactions offer superior atom economy but require stringent temperature control.
-
Thiazole-first approaches allow modular substitution but involve laborious purification.
-
Oxidative methods eliminate sensitive intermediates, enhancing reproducibility.
Challenges and Optimization Strategies
Regioselectivity in Methyl Group Introduction
Unwanted C-methylation occurs unless:
Chemical Reactions Analysis
Types of Reactions
Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Applications
Synthesis Building Block
TMITCA serves as a crucial building block in organic synthesis. It is utilized in the construction of more complex molecules due to its reactive functional groups. The compound can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Reduction reactions can yield alcohols or amines when treated with lithium aluminum hydride.
- Substitution : Electrophilic and nucleophilic substitutions are common at the reactive positions on the thiazole ring.
The versatility of TMITCA in synthetic chemistry makes it a valuable reagent for researchers looking to develop new materials or compounds .
Biological Applications
Antimicrobial Properties
Research indicates that TMITCA exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of TMITCA can inhibit the growth of various bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 1.95 µg/mL, indicating strong bioactivity against these pathogens .
Anticancer Potential
TMITCA derivatives are also being investigated for their potential anticancer properties. Preliminary studies suggest that these compounds may affect cell proliferation and induce apoptosis in cancer cells. The mechanisms involved often relate to the modulation of specific biochemical pathways associated with cancer cell survival .
Medicinal Applications
Drug Development
TMITCA is being explored for its role in developing new therapeutic agents. Its ability to target specific biological pathways makes it a candidate for anti-tuberculosis drugs by inhibiting key components of the mycobacterial cytochrome bcc-aa3 supercomplex . This inhibition disrupts essential cellular processes in mycobacteria, showcasing its potential as an anti-infective agent.
Industrial Applications
Production of Dyes and Biocides
In industrial settings, TMITCA is employed in manufacturing dyes and biocides. Its chemical properties allow it to be integrated into formulations that require effective antimicrobial action or color stability . The compound's unique structure contributes to the efficacy of these products.
Mechanism of Action
The mechanism by which trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid, highlighting structural variations, biological activities, and physicochemical properties:
*clogP: Calculated partition coefficient (lipophilicity). †Estimated using PubChem data . ‡Includes additional substituents (e.g., trifluoromethylphenoxy groups).
Key Insights:
Substituent Effects on Bioactivity :
- Methyl groups (e.g., 2,6-dimethyl analog) enhance anti-TB potency, with MIC values as low as 0.004 μM .
- Electron-withdrawing groups like trifluoromethyl (CF₃) improve membrane permeability but may reduce solubility (clogP = 2.15 vs. 1.34 for 6-CH₃) .
- Halogenated aryl groups (e.g., 2,4-dichlorophenyl) introduce steric bulk, enabling interactions with hydrophobic pockets in targets like AgrC (quorum-sensing regulator in Staphylococcus aureus) .
Toxicity and Solubility :
- Methylated derivatives exhibit low cytotoxicity (IC₅₀ >25 μM), making them favorable for drug development .
- Ester derivatives (e.g., ethyl carboxylates) serve as prodrugs, improving bioavailability compared to free carboxylic acids .
Synthetic Flexibility: Bromination at the 6-position enables functionalization with amines or chiral auxiliaries (e.g., Schollkopf’s reagent) to generate α-aminoadipic acid analogs . Amide coupling (e.g., HATU-mediated reactions) is a common strategy to introduce aryl or alkylamine side chains .
Biological Activity
Introduction
Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazole-thiazole family, characterized by a fused ring structure that contributes to its biological properties. The presence of multiple functional groups allows for various interactions with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : Studies suggest that this compound may interfere with DNA replication and repair mechanisms. It has been shown to inhibit DNA topoisomerase I, which is crucial for DNA unwinding during replication .
- Case Study : In vitro studies demonstrated cytotoxic effects against several cancer cell lines. For example, compounds derived from similar structures showed IC50 values ranging from 8.2 to 32.1 μM against androgen-independent prostate cancer cells (PC-3) and other cancer types .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Antibacterial Effects : It has shown potential against various bacterial strains, with mechanisms likely involving disruption of bacterial cell walls or interference with metabolic pathways.
- Antifungal Properties : Similar compounds in the thiazole family have demonstrated antifungal activity, suggesting a potential for this compound in treating fungal infections .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes:
- Xanthine Oxidase Inhibition : Research on related thiazole derivatives indicates that they can inhibit xanthine oxidase activity, which is relevant in conditions like gout and hyperuricemia. Some derivatives showed IC50 values as low as 3.6 μM .
Summary of Biological Activities
Study on Anticancer Effects
A notable study investigated the cytotoxic effects of trimethylimidazo[2,1-b][1,3]thiazole derivatives on human cancer cell lines. The results indicated that specific structural modifications could enhance potency against resistant cancer cells while minimizing toxicity to normal cells.
Investigation into Antimicrobial Properties
Another study focused on the antimicrobial activity of related thiazole compounds against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial effects, highlighting the potential for developing new antibiotics based on this scaffold.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid to improve yield and purity?
- Methodological Answer: Electrophilic intramolecular cyclization (EIC) using polyphosphoric acid (PPA) or halogens (Br₂/I₂) is effective for synthesizing the imidazo-thiazole core. Optimize reaction parameters such as temperature (80–120°C) and duration (4–12 hours) to enhance purity (>97%) and yield. Purification via column chromatography with ethyl acetate/hexane gradients removes byproducts .
Q. What in vitro assays are recommended for initial evaluation of antimicrobial activity?
- Methodological Answer: Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) or bacterial strains like S. aureus. Include cytotoxicity screening in mammalian cell lines (e.g., Vero cells) to assess selectivity indices (IC₅₀/MIC ratio >10 indicates low toxicity) .
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, HRMS) during structural characterization?
- Methodological Answer: Cross-validate with computational tools (e.g., PubChem’s InChI Key) and replicate syntheses. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. Contradictions in mass spectra may arise from isotopic impurities—use high-resolution LC-MS for confirmation .
Advanced Research Questions
Q. How do fluorinated substituents (e.g., trifluoromethyl) influence the compound’s antitubercular activity?
- Methodological Answer: Fluorination enhances lipophilicity (clogP ~4.5) and target binding via hydrophobic interactions. Compare MICs of trifluoromethyl derivatives (e.g., 0.004 μM for Mtb) with non-fluorinated analogs. Molecular docking studies with Mtb pantothenate synthase reveal improved binding affinity (ΔG ≤ −8.5 kcal/mol) .
Q. What strategies improve pharmacokinetic properties of imidazo-thiazole derivatives?
- Methodological Answer: Introduce ester prodrugs (e.g., ethyl carboxylates) to enhance solubility and oral bioavailability. Evaluate metabolic stability using liver microsome assays (t₁/₂ >60 min indicates favorable profiles). Fluorinated aryl groups (e.g., 3-fluorophenyl) reduce CYP450-mediated degradation .
Q. How can researchers resolve contradictions in biological activity across studies?
- Methodological Answer: Standardize assay protocols (e.g., Mtb H37Rv strain, 7H9 media). Validate purity via HPLC (>95%) to exclude confounding impurities. Cross-reference PubChem CID data (e.g., 329979) to confirm compound identity .
Structure-Activity Relationship (SAR) Analysis
Q. What structural features correlate with enhanced anticancer activity?
- Methodological Answer:
| Substituent | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| 6-Methyl | 2.1 (MCF-7) | DNA intercalation |
| 6-Trifluoromethyl | 0.8 (A549) | Topoisomerase II inhibition |
| 4-Fluorophenyl | 1.5 (HeLa) | Tubulin polymerization |
Target Identification and Mechanism
Q. What experimental approaches identify molecular targets of imidazo-thiazole derivatives?
- Methodological Answer:
- Pull-down assays: Use biotinylated probes to isolate target proteins from Mtb lysates.
- CRISPR-Cas9 knockout libraries: Screen for gene knockouts conferring resistance to the compound.
- Thermal proteome profiling (TPP): Monitor protein thermal stability shifts upon ligand binding .
Synthetic Scale-Up Challenges
Q. How can scale-up of imidazo-thiazole synthesis address industrial limitations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
